Soluble epoxide hydrolase inhibitor

Enzyme Inhibition sEH Pharmacology Drug Discovery

The compound designated Soluble epoxide hydrolase inhibitor (CAS 1241826‑88‑9) is a synthetic small-molecule antagonist of human soluble epoxide hydrolase (h‑sEH), originally disclosed as Example 57 in patent WO 2010096722 A1. It belongs to the 3‑oxo‑2,3‑dihydro‑[1,2,4]triazolo[4,3‑a]pyridine carboxamide class and inhibits recombinant h‑sEH with a pIC₅₀ of 8.4 (IC₅₀ ≈ 4 nM).

Molecular Formula C₁₈H₁₂F₅N₅O₃
Molecular Weight 441.31
CAS No. 1241826-88-9
Cat. No. B560523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoluble epoxide hydrolase inhibitor
CAS1241826-88-9
Molecular FormulaC₁₈H₁₂F₅N₅O₃
Molecular Weight441.31
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)OC(F)(F)F)CNC(=O)C2=CN3C(=NN(C3=O)CC(F)F)C=C2
InChIInChI=1S/C18H12F5N5O3/c19-14(20)9-28-17(30)27-8-12(3-4-15(27)26-28)16(29)25-7-11-2-1-10(6-24)5-13(11)31-18(21,22)23/h1-5,8,14H,7,9H2,(H,25,29)
InChIKeyZXXHBMCIQXGVRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Soluble Epoxide Hydrolase Inhibitor (CAS 1241826-88-9) — A Triazolo-Pyridine sEH Antagonist for Targeted Pathway Investigation


The compound designated Soluble epoxide hydrolase inhibitor (CAS 1241826‑88‑9) is a synthetic small-molecule antagonist of human soluble epoxide hydrolase (h‑sEH), originally disclosed as Example 57 in patent WO 2010096722 A1 [1]. It belongs to the 3‑oxo‑2,3‑dihydro‑[1,2,4]triazolo[4,3‑a]pyridine carboxamide class and inhibits recombinant h‑sEH with a pIC₅₀ of 8.4 (IC₅₀ ≈ 4 nM) [1]. Its molecular formula is C₁₈H₁₂F₅N₅O₃ (MW 441.31) . As a research‑grade tool compound, it is supplied for in‑vitro and in‑vivo pharmacological studies of sEH‑mediated pathways .

Why In‑Class sEH Inhibitors Cannot Be Interchanged with CAS 1241826‑88‑9


Although multiple sEH inhibitors share the ability to elevate epoxyeicosatrienoic acids (EETs), their chemotypes, enzyme kinetics, selectivity windows, and physico‑chemical properties differ markedly [1]. Urea‑based inhibitors such as TPPU and GSK2256294 achieve picomolar potency but often exhibit species‑dependent IC₅₀ shifts and varying oral bioavailability [1]. The triazolo‑pyridine carboxamide scaffold of Example 57 (CAS 1241826‑88‑9) is structurally distinct from urea, amide, or benzoxaborole inhibitors, which can result in divergent off‑target profiles, solubility characteristics, and formulation behaviour [2]. Consequently, substituting this compound with a generic “sEH inhibitor” without empirical confirmation risks irreproducible pharmacology, particularly in cross‑species or chronic dosing studies [1].

Quantitative Differentiation Evidence for Soluble Epoxide Hydrolase Inhibitor (CAS 1241826‑88‑9)


Human sEH Inhibitory Potency: Example 57 vs. Clinically‑Stage Comparator GSK2256294

Example 57 (CAS 1241826‑88‑9) inhibits recombinant human sEH with a pIC₅₀ of 8.4, corresponding to an IC₅₀ of approximately 4 nM [1]. Under comparable assay conditions, the clinical candidate GSK2256294A demonstrates an IC₅₀ of 27 pM against the same human enzyme [2]. This represents an approximately 150‑fold difference in potency. While GSK2256294 is substantially more potent, Example 57 offers a different scaffold that may be preferred in studies where ultra‑potent inhibition is not required or where urea‑based chemotypes present confounding off‑target activities [3].

Enzyme Inhibition sEH Pharmacology Drug Discovery

Cross‑Species Potency Profile: Example 57 vs. AR‑9281 (APAU)

Example 57 is reported to inhibit human sEH with a pIC₅₀ of 8.4, but no murine or rat sEH data are publicly available, limiting direct species‑selectivity comparison [1]. In contrast, AR‑9281 (APAU) shows a pronounced species preference: IC₅₀ = 13.8 nM (human) vs. 1.7 nM (murine) . The absence of cross‑species data for Example 57 constitutes a critical evidence gap; however, the triazolo‑pyridine scaffold may exhibit a distinct species‑selectivity profile that warrants empirical characterization before in‑vivo rodent studies [2].

Species Selectivity Translational Pharmacology sEH Inhibition

Structural Class Differentiation: Triazolo‑Pyridine vs. Urea‑Based sEH Inhibitors

Example 57 is a 3‑oxo‑2,3‑dihydro‑[1,2,4]triazolo[4,3‑a]pyridine‑6‑carboxamide, a non‑urea scaffold that interacts with the sEH catalytic triad via a distinct hydrogen‑bonding network compared to the widely used 1,3‑disubstituted urea inhibitors such as TPPU and AUDA [1]. The urea pharmacophore forms a tight salt‑bridge with Asp335 of human sEH, whereas the triazolo‑pyridine carboxamide may engage differently, potentially reducing mechanism‑based liabilities associated with the urea motif [2]. This structural divergence can translate into altered selectivity versus the microsomal epoxide hydrolase (mEH) and different metabolic stability profiles [2].

Medicinal Chemistry Scaffold Comparison sEH Inhibitor Classes

Optimal Research & Procurement Scenarios for Soluble Epoxide Hydrolase Inhibitor (CAS 1241826‑88‑9)


In‑Vitro Biochemical Assays Requiring a Mid‑Nanomolar Non‑Urea sEH Probe

For enzymology laboratories characterizing sEH substrate turnover or screening compound libraries, Example 57 offers a non‑urea chemical probe with a defined human sEH IC₅₀ of ~4 nM. Its triazolo‑pyridine scaffold provides an alternative chemotype to the ubiquitous urea‑based inhibitors, enabling scaffold‑hopping studies and reducing the risk of urea‑specific assay interference [1].

Cell‑Based Pathway Deconvolution Where Urea Inhibitors Exhibit Off‑Target Activities

In cellular models of inflammation or cardiovascular signalling where urea‑based sEH inhibitors (e.g., TPPU, AUDA) have been reported to interact with additional targets such as PPARα or COX‑2, Example 57 may serve as a chemically distinct tool to confirm that observed phenotypes are sEH‑dependent. This is a class‑level inference based on scaffold divergence; users should verify selectivity empirically [1].

Pharmacological Reference Compound for Triazolo‑Pyridine sEH Inhibitor Series

Medicinal chemistry teams optimizing triazolo‑pyridine sEH inhibitors can procure Example 57 as a benchmark reference standard. Its disclosed pIC₅₀ (8.4) in the same patent series enables SAR comparisons within the chemical class, anchoring new analogue design against a characterized compound [1].

In‑Vivo Pilot Studies (with Empirical PK/PD Profiling Obligation)

Although no published PK or in‑vivo efficacy data exist for Example 57, laboratories with established LC‑MS/MS bioanalytical capabilities may elect to perform exploratory pharmacokinetic/pharmacodynamic studies. The compound's calculated LogP of 2.5 and DMSO solubility suggest potential for oral formulation, but users must generate de‑novo PK data and cannot rely on literature precedent .

Quote Request

Request a Quote for Soluble epoxide hydrolase inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.